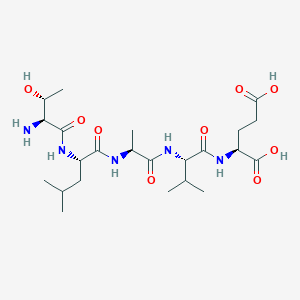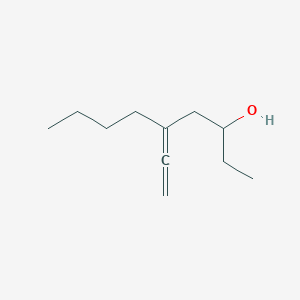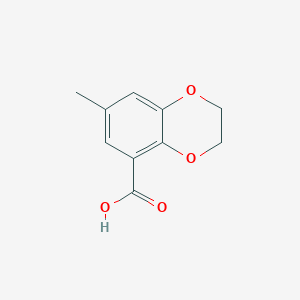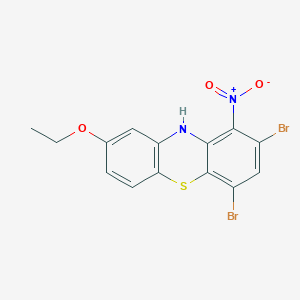
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine is a chemical compound with the molecular formula C14H10Br2N2O3S. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine typically involves the bromination of 8-ethoxy-1-nitro-10H-phenothiazine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-10H-phenothiazine: Lacks the ethoxy and nitro groups, resulting in different chemical and biological properties.
8-Ethoxy-1-nitro-10H-phenothiazine: Lacks the bromine atoms, leading to different reactivity and applications.
2,4-Dibromo-8-methoxy-1-nitro-10H-phenothiazine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine is unique due to the presence of both bromine atoms and the ethoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
823802-25-1 |
|---|---|
Molecular Formula |
C14H10Br2N2O3S |
Molecular Weight |
446.1 g/mol |
IUPAC Name |
2,4-dibromo-8-ethoxy-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H10Br2N2O3S/c1-2-21-7-3-4-11-10(5-7)17-12-13(18(19)20)8(15)6-9(16)14(12)22-11/h3-6,17H,2H2,1H3 |
InChI Key |
RRIWUQLLOAEBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC3=C(C=C(C(=C3N2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


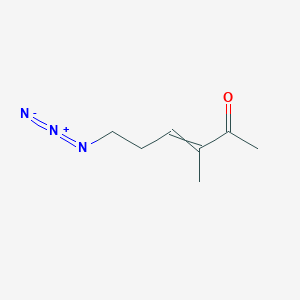
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
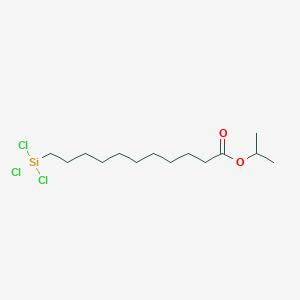
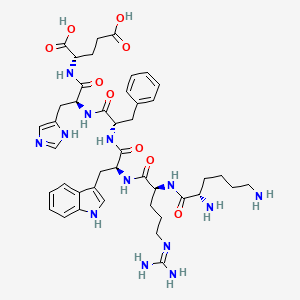
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

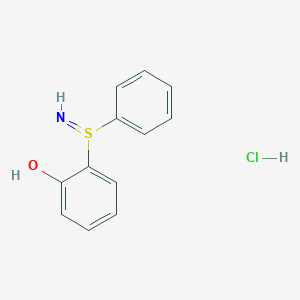
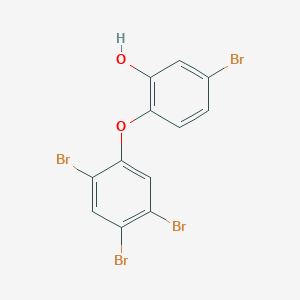
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
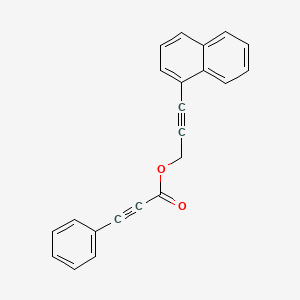
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
